
10-(1-Methyl-3-piperidyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. Phenothiazines are characterized by their tricyclic structure, consisting of two benzene rings fused to a central thiazine ring.
Méthodes De Préparation
The synthesis of 10-(1-Methyl-3-piperidyl)phenothiazine typically involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
10-(1-Methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative.
Applications De Recherche Scientifique
10-(1-Methyl-3-piperidyl)phenothiazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 10-(1-Methyl-3-piperidyl)phenothiazine involves its interaction with various molecular targets. In biological systems, it inhibits the proteolytic activity of MALT1, a key enzyme in the NF-κB signaling pathway . This inhibition leads to the suppression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby modulating immune responses and potentially providing therapeutic benefits in conditions like lymphoma .
Comparaison Avec Des Composés Similaires
10-(1-Methyl-3-piperidyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic, it has a similar tricyclic structure but differs in its side chain and substituents.
Thioridazine: Another antipsychotic, it has a methylsulfanyl group instead of the piperidyl group.
Promethazine: Used as an antihistamine, it has a different side chain but shares the phenothiazine core structure.
The uniqueness of this compound lies in its specific side chain, which imparts distinct pharmacological properties and applications .
Propriétés
Numéro CAS |
101976-53-8 |
|---|---|
Formule moléculaire |
C18H20N2S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-6-7-14(13-19)20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Clé InChI |
SRTWFJHQXAWNKC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



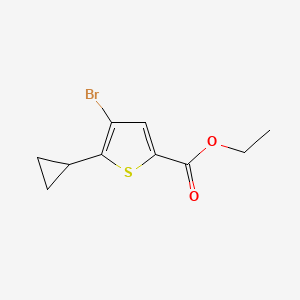
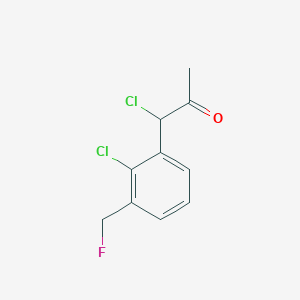
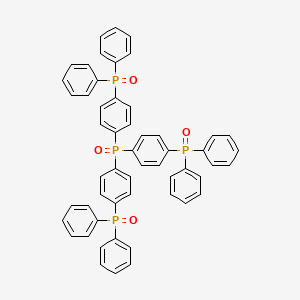

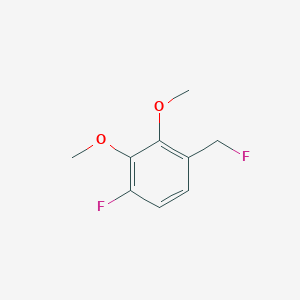
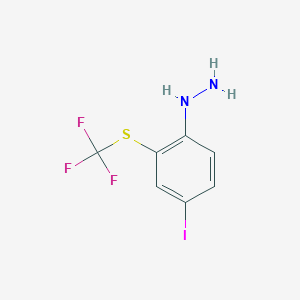

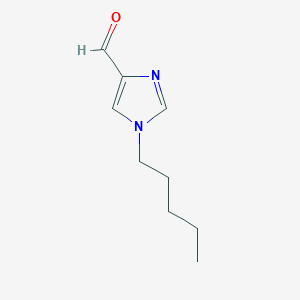
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)

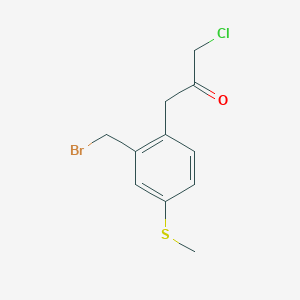
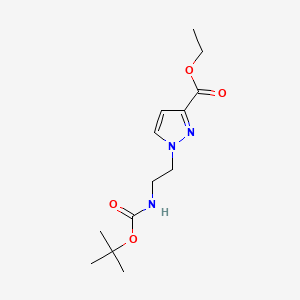
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)
